N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at the 4-position and a 2-methylbenzamide group at the 2-position. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The fluorine substituent enhances metabolic stability and lipophilicity, while the methyl group on the benzamide moiety may influence steric and electronic interactions with biological targets .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-5-2-3-6-10(9)14(19)18-15-17-13-11(16)7-4-8-12(13)20-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISSDMBIDHCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and alkylated derivatives.
Scientific Research Applications
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it can interfere with DNA synthesis and repair, contributing to its anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Structure: This compound (C20H20FN3O3S) shares the 4-fluorobenzothiazole core but incorporates a dimethylaminoethyl group and a dihydrobenzodioxine-carboxamide substituent .
- The benzodioxine ring adds conformational rigidity, which may affect binding to hydrophobic pockets in biological targets.
- Synthesis : Likely involves multi-step coupling reactions, similar to methods in , where chloroacetamide intermediates are reacted with amines .
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure : Features a benzothiazole linked to a 4-methylpiperazine via an acetamide bridge (C12H15N3OS) .
- Key Differences: The piperazine moiety increases water solubility and introduces a basic nitrogen, contrasting with the neutral 2-methylbenzamide group.
- Biological Relevance: Piperazine derivatives are known for CNS activity, suggesting divergent applications compared to the fluorinated target compound .
4-Cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide (MMV001239)
- Structure: Contains a 5-methoxybenzothiazole, a pyridinylmethyl group, and a 4-cyanobenzamide (C22H15FN4O2S) .
- Key Differences: Methoxy and pyridine groups enhance π-π stacking and hydrogen-bonding capabilities, unlike the fluorine and methyl groups in the target compound.
- Synthesis : Likely involves sequential alkylation and condensation steps, as seen in for sulfonylbenzoic acid derivatives .
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide
- Structure: Bromine substitution at the 6-position of benzothiazole and a diethylaminoethyl group (C21H24BrN3OS) .
- Key Differences: Bromine’s larger atomic radius may sterically hinder target binding compared to fluorine. Diethylaminoethyl group offers higher lipophilicity than the target’s methylbenzamide.
- Applications : Brominated benzothiazoles are often explored as kinase inhibitors, suggesting distinct therapeutic pathways .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
